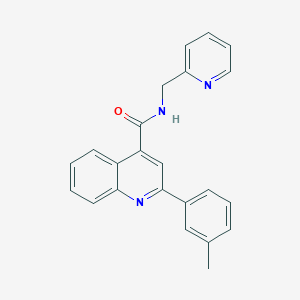
2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Overview
Description
2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Substitution Reactions: Introduction of the 3-methylphenyl group can be done via Friedel-Crafts alkylation.
Amidation: The final step involves the reaction of the quinoline derivative with pyridin-2-ylmethylamine to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the quinoline ring.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or quinoline N-oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Potential use in drug development for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might interact with bacterial DNA or proteins, disrupting their function. In medicinal applications, it could target specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share the quinoline core and carboxamide group.
Phenyl-substituted quinolines: Similar in having a phenyl group attached to the quinoline ring.
Pyridinylmethyl-substituted compounds: Compounds with a pyridinylmethyl group attached to various cores.
Uniqueness
2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is unique due to the specific combination of substituents on the quinoline core, which can impart distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-7-6-8-17(13-16)22-14-20(19-10-2-3-11-21(19)26-22)23(27)25-15-18-9-4-5-12-24-18/h2-14H,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARPHHSGHSTETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B3436408.png)
![3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B3436414.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B3436422.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3436425.png)

![3-fluoro-N-[[3-[[(3-fluorobenzoyl)amino]methyl]phenyl]methyl]benzamide](/img/structure/B3436449.png)
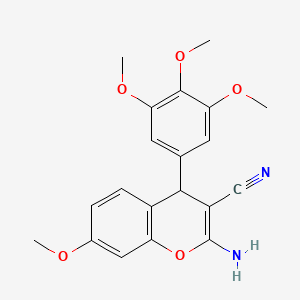
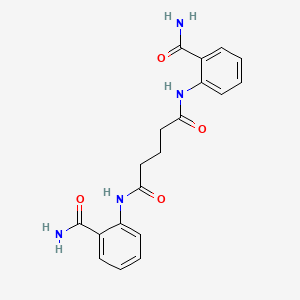
![(E)-3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENOYL]-1,4-DIAZEPAN-1-YL}-2-PROPEN-1-ONE](/img/structure/B3436471.png)
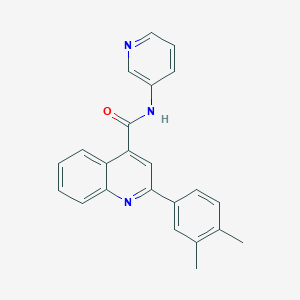
![4-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3436483.png)
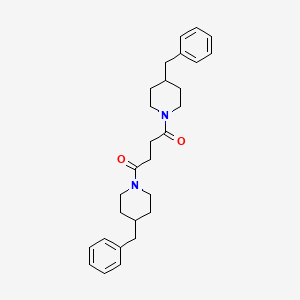
![5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B3436505.png)
![5-bromo-N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide](/img/structure/B3436511.png)
